Dual 5‑HT1A/SERT Affinity: 3‑yl vs. 2‑yl Regioisomeric Scaffolds
Compounds built on the 3‑(benzo[b]thiophen‑3‑yl)propanal scaffold achieve nanomolar dual binding, whereas the best analogue from the 2‑yl series exhibits substantially weaker affinity . In a head‑to‑class comparison, the 3‑yl derivative 1‑(5‑fluorobenzo[b]thiophen‑3‑yl)‑3‑[4‑(2‑methoxyphenyl)piperazin‑1‑yl]propan‑1‑ol (compound 8) yields Ki = 2.3 nM for 5‑HT1A and Ki = 12 nM for SERT. The most potent 2‑yl analog, 1‑(3,5‑dimethylbenzo[b]thiophen‑2‑yl)‑3‑[4‑(2‑methoxyphenyl)piperazin‑1‑yl]propan‑1‑ol (II.2.a), shows Ki = 85 nM and Ki = 120 nM, respectively .
| Evidence Dimension | In vitro binding affinity (Ki) for 5-HT1A receptor and serotonin transporter (SERT) |
|---|---|
| Target Compound Data | 3‑yl derivative (compound 8): 5‑HT1A Ki = 2.3 nM; SERT Ki = 12 nM |
| Comparator Or Baseline | 2‑yl derivative (II.2.a): 5‑HT1A Ki = 85 nM; SERT Ki = 120 nM |
| Quantified Difference | 5‑HT1A: ~37‑fold improvement; SERT: 10‑fold improvement for the 3‑yl scaffold |
| Conditions | Radioligand binding competition assays using cloned human 5‑HT1A receptors and rat cortical serotonin transporter; [³H]8‑OH‑DPAT and [³H]‑paroxetine as radioligands |
Why This Matters
Selecting the 3‑yl building block provides access to a chemical series with a dual nanomolar pharmacodynamic signature, a profile that is unattainable with the corresponding 2‑yl key intermediate.
- [1] Martínez J, Pérez S, Oficialdegui AM, Heras B, Orús L, Villanueva H, Palop JA, Roca J, Mourelle M, Bosch A, Del Castillo JC, Lasheras B, Tordera R, Del Río J, Monge A. New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. Eur J Med Chem. 2001;36(1):55-61. doi:10.1016/S0223-5234(00)01198-3. View Source
- [2] Orús L, Sáinz Y, Pérez S, Oficialdegui AM, Martinez J, Lasheras B, Del Río J, Monge A. New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-2-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. Pharmazie. 2002;57(6):355-357. PMID: 12116869. View Source
